2-Brom-5-cyan-4-picolin

Übersicht

Beschreibung

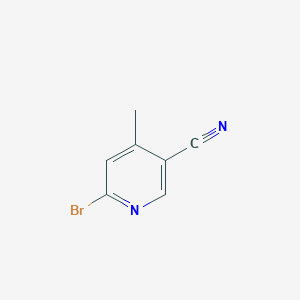

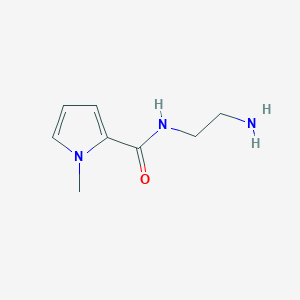

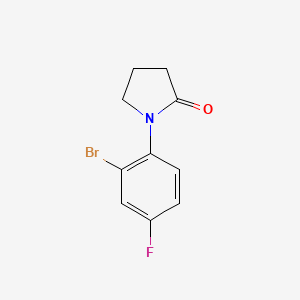

“2-Bromo-5-cyano-4-picoline” is a chemical compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 . It is an important pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-cyano-4-picoline” consists of a pyridine ring substituted with a bromine atom at the 2nd position, a cyano group at the 5th position, and a methyl group at the 4th position .Physical and Chemical Properties Analysis

“2-Bromo-5-cyano-4-picoline” has a boiling point of 288°C, a density of 1.61 g/cm³, and a flash point of 128°C. It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Tyrosinkinase-Inhibition

“2-Brom-5-cyan-4-picolin” ist ein Tyrosinkinase-Inhibitor . Es bindet an die ATP-Bindungsstelle des Enzyms und hemmt so seine Aktivität . Tyrosinkinasen spielen eine Schlüsselrolle bei der Modulation der Wachstumsfaktorsignalisierung, daher haben Inhibitoren dieser Enzyme potenzielle Anwendungen in der Krebstherapie.

Behandlung von Arthritis

Diese Verbindung hat sich in präklinischen Studien zur Behandlung von Arthritis als wirksam erwiesen . Arthritis ist eine Erkrankung, die Entzündungen und Schmerzen in den Gelenken verursacht. Die entzündungshemmenden Eigenschaften von “this compound” könnten möglicherweise für therapeutische Zwecke genutzt werden.

Kontrolle der Zellproliferation

“this compound” hat sich als Mittel zur Kontrolle der Zellproliferation erwiesen . Diese Eigenschaft ist besonders nützlich im Bereich der Onkologie, wo unkontrollierte Zellproliferation zu Tumorwachstum führt.

Reversible Inhibition

Die durch “this compound” verursachte Inhibition der Tyrosinkinase ist reversibel . This

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-5-cyano-4-picoline is the tyrosine kinase enzyme . This enzyme plays a crucial role in the signal transduction pathways, controlling cellular processes such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

2-Bromo-5-cyano-4-picoline acts as a tyrosine kinase inhibitor . It binds to the ATP binding site of the enzyme, thereby inhibiting its activity . This inhibition prevents the phosphorylation of tyrosine residues in proteins, a key step in signal transduction .

Biochemical Pathways

The inhibition of tyrosine kinase by 2-Bromo-5-cyano-4-picoline affects various biochemical pathways. Most notably, it impacts pathways involved in cell growth and proliferation. By inhibiting tyrosine kinase, the compound can disrupt these pathways, potentially leading to the suppression of cellular proliferation .

Pharmacokinetics

This suggests that it can be absorbed via the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted .

Result of Action

The molecular and cellular effects of 2-Bromo-5-cyano-4-picoline’s action primarily involve the inhibition of cellular proliferation. In preclinical studies, the compound has shown effectiveness in the treatment of conditions like arthritis, which involve abnormal cell proliferation .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-cyano-4-picoline can be influenced by various environmental factorsFor safe handling, it is recommended to use this compound in a well-ventilated place and avoid formation of dust and aerosols .

Biochemische Analyse

Biochemical Properties

2-Bromo-5-cyano-4-picoline plays a significant role in biochemical reactions by inhibiting the activity of tyrosine kinases. Tyrosine kinases are enzymes that transfer a phosphate group from ATP to a tyrosine residue in a protein. This phosphorylation event is crucial for the activation of many signaling pathways that regulate cell division, growth, and differentiation. By binding to the ATP binding site of tyrosine kinases, 2-Bromo-5-cyano-4-picoline prevents the phosphorylation of target proteins, thereby inhibiting the downstream signaling pathways . This compound interacts with various enzymes, proteins, and other biomolecules involved in these pathways, making it a potent inhibitor of cellular proliferation.

Cellular Effects

2-Bromo-5-cyano-4-picoline has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting the activity of tyrosine kinases, which are key regulators of cell signaling pathways. This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death. Additionally, 2-Bromo-5-cyano-4-picoline can impact gene expression by preventing the activation of transcription factors that are normally activated by tyrosine kinase signaling . This compound also affects cellular metabolism by altering the activity of metabolic enzymes that are regulated by tyrosine kinase signaling.

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-5-cyano-4-picoline involves its binding to the ATP binding site of tyrosine kinases. This binding prevents the transfer of a phosphate group from ATP to a tyrosine residue in a protein, thereby inhibiting the phosphorylation of target proteins . This inhibition disrupts the activation of downstream signaling pathways that are essential for cell division, growth, and differentiation. Additionally, 2-Bromo-5-cyano-4-picoline can modulate gene expression by preventing the activation of transcription factors that are regulated by tyrosine kinase signaling. This compound may also interact with other biomolecules, such as enzymes and proteins, to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-cyano-4-picoline can change over time. This compound has been shown to be stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to 2-Bromo-5-cyano-4-picoline can result in sustained inhibition of tyrosine kinase activity, which can have long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged treatment with this compound can lead to a decrease in cell proliferation and an increase in apoptosis .

Dosage Effects in Animal Models

The effects of 2-Bromo-5-cyano-4-picoline can vary with different dosages in animal models. At low doses, this compound can effectively inhibit tyrosine kinase activity without causing significant toxicity . At higher doses, 2-Bromo-5-cyano-4-picoline may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed in studies, where a certain dosage is required to achieve a significant inhibitory effect on tyrosine kinase activity . It is important to carefully determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

2-Bromo-5-cyano-4-picoline is involved in various metabolic pathways, including those regulated by tyrosine kinases. This compound interacts with enzymes and cofactors that are involved in the phosphorylation of target proteins . By inhibiting tyrosine kinase activity, 2-Bromo-5-cyano-4-picoline can alter metabolic flux and affect the levels of metabolites in cells. This compound may also influence the activity of other metabolic enzymes that are regulated by tyrosine kinase signaling, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Bromo-5-cyano-4-picoline is transported and distributed through various mechanisms. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of 2-Bromo-5-cyano-4-picoline within cells can affect its activity and function. For example, the compound may accumulate in specific cellular compartments where tyrosine kinases are localized, enhancing its inhibitory effects on these enzymes.

Subcellular Localization

The subcellular localization of 2-Bromo-5-cyano-4-picoline can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, 2-Bromo-5-cyano-4-picoline may localize to the cytoplasm or nucleus, where it can interact with tyrosine kinases and other biomolecules involved in signaling pathways. The subcellular localization of this compound can affect its ability to inhibit tyrosine kinase activity and modulate cellular processes.

Eigenschaften

IUPAC Name |

6-bromo-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUDYHHQMIRPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652048 | |

| Record name | 6-Bromo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-35-0 | |

| Record name | 6-Bromo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)

![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)

![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)

![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)